3,5-Di-tert-butylcyclohexane-1,2-dione
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Overview
Description
3,5-Di-tert-butylcyclohexane-1,2-dione is an organic compound with the molecular formula C14H24O2. It is known for its unique structure, which includes two tert-butyl groups attached to a cyclohexane ring with two ketone functionalities at the 1 and 2 positions. This compound is primarily used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Di-tert-butylcyclohexane-1,2-dione can be synthesized through the oxidation of tert-butylphenol. The process typically involves the use of an oxidizing agent to convert tert-butylphenol to 3,5-di-tert-butylphenol, which is then further oxidized to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation reactions using efficient oxidizing agents and controlled reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3,5-Di-tert-butylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex compounds.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: Various reagents, such as halogens and nucleophiles, can be used to substitute the tert-butyl groups.
Major Products Formed
The major products formed from these reactions include alcohols, substituted cyclohexane derivatives, and more complex oxidized compounds .
Scientific Research Applications
3,5-Di-tert-butylcyclohexane-1,2-dione has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3,5-di-tert-butylcyclohexane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone functionalities allow it to participate in redox reactions, which can influence various biochemical pathways. Its tert-butyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-o-benzoquinone: This compound has a similar structure but with a benzoquinone core instead of a cyclohexane ring.
3,5-Di-tert-butyl-1,2-benzoquinone: Another similar compound with a benzoquinone core and tert-butyl groups at the 3 and 5 positions.
Uniqueness
3,5-Di-tert-butylcyclohexane-1,2-dione is unique due to its cyclohexane ring structure, which provides different chemical properties and reactivity compared to benzoquinone derivatives. The presence of two ketone groups at the 1 and 2 positions also contributes to its distinct chemical behavior .
Properties
Molecular Formula |
C14H24O2 |
---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
3,5-ditert-butylcyclohexane-1,2-dione |
InChI |
InChI=1S/C14H24O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h9-10H,7-8H2,1-6H3 |
InChI Key |
FJKPAFXEDRMYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(C(=O)C(=O)C1)C(C)(C)C |
Origin of Product |
United States |
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